molecular formula C46H80N2O13 B000555 Tilmicosin CAS No. 108050-54-0

Tilmicosin

Cat. No. B000555
M. Wt: 869.1 g/mol
InChI Key: JTSDBFGMPLKDCD-UYPDHHONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Tilmicosin is synthesized using n-butyl acetate as the primary raw material. Through a process that leverages the differing solubilities of the target compound in water and organic solvents, a separation extraction reaction is conducted without the need for heating and distillation. This method is beneficial for industrial scaling, making the synthesis process of tilmicosin more accessible for large-scale production (Zhang Hong-zhe, 2005).

Molecular Structure Analysis

Tilmicosin's molecular structure is crucial for its antimicrobial activity. The structure-activity relationship (SAR) of tilmicosin involves specific molecular interactions with the bacterial ribosome, inhibiting protein synthesis. Modifications from the parent compound tylosin, such as the addition of a methyl group, enhance its activity against certain bacteria and mycoplasma. The detailed molecular interactions and SAR studies provide insights into its mechanism of action and the basis for its spectrum of activity (Beáta Lemli et al., 2018).

Chemical Reactions and Properties

The chemical properties of tilmicosin, including its stability and reactivity, are significant for its pharmacological profile. Its macrolide structure contributes to its stability in biological matrices and its reactivity towards microbial targets. Tilmicosin's interactions with proteins, such as bovine serum albumin, suggest its bioavailability and distribution characteristics, impacting its efficacy and safety profile (Beáta Lemli et al., 2018).

Physical Properties Analysis

The physical properties of tilmicosin, such as solubility and particle size, influence its formulation and administration. Studies on nanostructured lipid carriers and solid lipid nanoparticles encapsulating tilmicosin have explored ways to enhance its oral bioavailability and stability, addressing challenges related to its physical characteristics. These advancements have led to the development of formulations that improve its therapeutic efficacy and safety for veterinary use (Qian Zhang et al., 2019).

Scientific Research Applications

1. Intracellular Accumulation and Efflux in Bovine Cells

A study by Scorneaux and Shryock (1999) explored the interaction of tilmicosin with bovine phagocytes and mammary gland epithelial cells. It was found that tilmicosin accumulated significantly in alveolar macrophages compared to other cell types. This accumulation was dependent on various factors like cell viability, temperature, and pH, and was predominantly localized in the lysosomes. These findings provide insight into the clinical efficacy of tilmicosin in treating respiratory diseases in cattle (Scorneaux & Shryock, 1999).

2. Transcriptomic Investigation in Chicken Myocardial Cells

Zhang et al. (2020) conducted a study on primary chicken myocardial cells to understand the mechanisms of tilmicosin-induced cardiac damage. They found that tilmicosin affects several pathways like cytokine receptor interactions and calcium signaling, leading to increased inflammation and oxidative stress. The study highlights potential molecular targets to resist tilmicosin toxicity (Zhang et al., 2020).

3. Modulation of Immune Response in Bovine Mammary Cells

Research by Martínez-Cortes et al. (2018) investigated the effect of tilmicosin on the mammary innate immune response after Staphylococcus aureus infection. They found that tilmicosin not only decreases intracellular infection but also reduces apoptosis and inflammatory cytokine production in mammary epithelial cells. This study highlights tilmicosin's role in modulating inflammation and preserving normal cell function in the bovine mammary gland (Martínez-Cortes et al., 2018).

4. Enhancement of Antibacterial Activity by Nanoparticles

Wang et al. (2012) explored enhancing the antibacterial activity of tilmicosin against Staphylococcus aureus using solid lipid nanoparticles. This method showed enhanced and sustained antibacterial activity, demonstrating that nanoparticle carriers can effectively increase the therapeutic efficacy of tilmicosin (Wang et al., 2012).

5. Noncovalent Interaction with Bovine Serum Albumin

Lemli et al. (2018) investigated the adsorption affinity of tilmicosin towards bovine serum albumin through spectroscopic and calorimetric methods. The study provided insights into the noncovalent binding of tilmicosin to albumin, which has implications for its removal and medical applications (Lemli et al., 2018).

6. Antiviral Activity Against Porcine Reproductive and Respiratory Syndrome Virus

Du et al. (2011) investigated the antiviral activity of tilmicosin against porcine reproductive and respiratory syndrome virus in cultured porcine alveolar macrophages. The study found potent antiviral effects, particularly against type 1 of the virus, suggesting a potential therapeutic application of tilmicosin in veterinary medicine for viral infections (Du et al., 2011).

Safety And Hazards

Tilmicosin can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It may also cause respiratory irritation . It is not for human use and injection of this drug in humans has been associated with fatalities .

Future Directions

Recent studies have shown that Tilmicosin has potent anti-biofilm activity and can synergize with oxacillin against Staphylococcus aureus . Another study showed that Tilmicosin may be therapeutically effective in chickens to treat Mycoplasma gallisepticum lung infections if administered at a dose of 9.12 mg/kg .

properties

IUPAC Name

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14+,25-19+/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSDBFGMPLKDCD-XVFHVFLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H80N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046011
Record name Tilmicosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tilmicosin has in vitro activity against gram-positive organisms and mycoplasma and is active against certain gram-negative organisms, such as Hemophilus somnus, Mannheimia (Pasteurella) hemolytica, and Pasteurella multocida. However, M. hemolytica is more sensitive than P. multocida to tilmicosin. Other gram-negative organisms tested, including Enterobacter aerogenes, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella, and Serratia species, are very resistant to tilmicosin. Some strains of Actinomyces also are extremely resistant to tilmicosin., The antimicrobial mechanism seems to be the same for all of the macrolides. They interfere with protein synthesis by reversibly binding to the 50 S subunit of the ribosome. They appear to bind at the donor site, thus preventing the translocation necessary to keep the peptide chain growing. The effect is essentially confined to rapidly dividing bacteria and mycoplasmas. Macrolides are regarded as being bacteriostatic, ... . Macrolides are significantly more active at higher pH ranges (7.8-8). /Macrolides/, Macrolides have been reported to modify the host immune and inflammatory responses both in vivo and in vitro. /The authors/ examined the in vitro effect of the macrolides tilmicosin and tylosin, which are only used in the veterinary clinic, on the production of nitric oxide (NO), prostaglandin E2 (PGE2) and cytokines by lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and mouse peripheral blood mononuclear cells (PBMCs). Compared with 5 ug/mL, tilmicosin and tylosin concentrations of 10 ug/mL and 20 ug/mL significantly decreased the production of 6-keto-prostaglandin F1alpha (6-keto-PGF1alpha), PGE2, NO, tumor necrosis factor-alpha (TNF-alpha), interleukin (IL)-1beta and IL-6, and increased IL-10 production. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) gene expression were also significantly reduced. These results support the opinion that macrolides may exert an anti-inflammatory effect through modulating the synthesis of several mediators and cytokines involved in the inflammatory process.
Record name TILMICOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7446
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Tilmicosin

CAS RN

108050-54-0
Record name Tilmicosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108050-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilmicosin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108050540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilmicosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11471
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tilmicosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tilmicosin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TILMICOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL4103X2E3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TILMICOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7446
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tilmicosin
Reactant of Route 2
Tilmicosin
Reactant of Route 3
Tilmicosin
Reactant of Route 4
Tilmicosin
Reactant of Route 5
Tilmicosin
Reactant of Route 6
Tilmicosin

Citations

For This Compound
9,660
Citations
G Ziv, M Shbm‐Tov, A Glickman… - Journal of veterinary …, 1995 - Wiley Online Library
The minimal inhibitory concentration (MIC) of tilmicosin for 90… pathogens were inhibited by tilmicosin concentrations < 3.12 … The pharmacokinetics of iv‐administered tilmicosin is typical …
Number of citations: 107 onlinelibrary.wiley.com
AG Buret - Canadian Journal of Veterinary Research, 2010 - ingentaconnect.com
… -inflammatory properties of tilmicosin in pigs infected with Actinobacillus pleuropneumoniae (88). In summary, the induction of neutrophil apoptosis by tilmicosin has been observed in …
Number of citations: 106 www.ingentaconnect.com
Modric, Webb, Derendorf - Journal of Veterinary Pharmacology …, 1998 - Wiley Online Library
… Tilmicosin has not been approved for use in … tilmicosin involved large doses given by routes other than the labelled subcutaneous injection ( Jordan et al., 1993 ). In this study tilmicosin …
Number of citations: 102 onlinelibrary.wiley.com
A Ramadan - Research in veterinary science, 1997 - Elsevier
Tilmicosin was administered to goats intravenously and subcutaneously to determine its … of distribution of tilmicosin was more than 1 litre kg −1 . The peak serum tilmicosin concentration …
Number of citations: 66 www.sciencedirect.com
EA Abu-Basha, NM Idkaidek… - Veterinary research …, 2007 - Springer
… was used for determination of tilmicosin concentrations in chicken plasma. … tilmicosin was rapidly absorbed and slowly eliminated after oral administration of single dose of tilmicosin …
Number of citations: 64 link.springer.com
SG McKay, DW Morck, JK Merrill, ME Olson… - American journal of …, 1996 - europepmc.org
… To determine tilmicosin concentrations in serum and tissues of rabbits given a single dose of 25 mg of tilmicosin/kg of body weight. To examine the effects of tilmicosin treatment (25 …
Number of citations: 58 europepmc.org
ML Galyean, SA Gunter… - Journal of animal …, 1995 - academic.oup.com
Three trials were conducted to evaluate the use of tilmicosin phosphate (Micotil ® ) as a prophylactic medication for newly received, stressed beef cattle. In Trial 1, 57 beef calves (…
Number of citations: 125 academic.oup.com
DW Morck, JK Merrill, BE Thorlakson… - Journal of the …, 1993 - europepmc.org
… the group of calves that received tilmicosin, compared with calves … Calves that received tilmicosin gained significantly more … to tilmicosin in association with administration of tilmicosin as …
Number of citations: 135 europepmc.org
J Shen, C Li, H Jiang, S Zhang, P Guo… - American journal of …, 2005 - Am Vet Med Assoc
… of tilmicosin. Tilmicosin concentrations in serum were quantified by use of a high-performance liquid chromatography procedure with UV light. Data for tilmicosin concentrations versus …
Number of citations: 31 avmajournals.avma.org
OYA KELEŞ, T BAKIREL, S ŞENER… - Turkish Journal of …, 2001 - journals.tubitak.gov.tr
… , tilmicosin's pharmacokinetics conformed to a two compartment open model. Tilmicosin was … Serum and lung tilmicosin concentrations reached peak values 4.66±2 and 17.78±7.51 …
Number of citations: 27 journals.tubitak.gov.tr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.